REACTION_CXSMILES
|
COP(=O)OC.O1C=CCCC1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].COC1C=CC(C=O)=CC=1[N+]([O-])=O.[CH3:36][O:37][C:38]1[CH:43]=[CH:42][C:41]([CH:44]=[C:45]([C:53]2[CH:58]=[C:57]([O:59][CH3:60])[C:56]([O:61][CH3:62])=[C:55]([O:63][CH3:64])[CH:54]=2)[O:46]C2CCCCO2)=[CH:40][C:39]=1[N+:65]([O-:67])=[O:66]>C1COCC1.CCOC(C)=O.C1(C)C=CC=CC=1>[CH3:36][O:37][C:38]1[CH:43]=[CH:42][C:41]([CH2:44][C:45]([C:53]2[CH:54]=[C:55]([O:63][CH3:64])[C:56]([O:61][CH3:62])=[C:57]([O:59][CH3:60])[CH:58]=2)=[O:46])=[CH:40][C:39]=1[N+:65]([O-:67])=[O:66] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COP(OC)=O
|
Name
|
|
Quantity
|
3.57 g
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
hydrate
|
Quantity
|
62.1 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
33.3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.91 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
|
Name
|
2-[2-(4-methoxy-3-nitro-phenyl)-1-(3,4,5-trimethoxy-phenyl)-vinyloxy]-tetrahydro-pyran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)C=C(OC1OCCCC1)C1=CC(=C(C(=C1)OC)OC)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
Resulted solution was stirred at 55° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A round-bottom flask equipped with thermometer, condenser and gas inlet
|
Type
|
CUSTOM
|
Details
|
was purged
|
Type
|
TEMPERATURE
|
Details
|
maintained under nitrogen
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to −10° C.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with water (140 mL)
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (60 mL)
|
Type
|
CUSTOM
|
Details
|
transferred into separatory funnel
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (2×50 mL), brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
A residue was dissolved in methanol (100 mL) with energetic mechanical stirring, and 1M aqueous solution of HCl (10 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Precipitation of product
|
Type
|
STIRRING
|
Details
|
a resulted suspension was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Solid was filtered out
|
Type
|
WASH
|
Details
|
washed with methanol (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water (3×30 mL) and dried
|
Type
|
FILTRATION
|
Details
|
on filter
|
Type
|
CUSTOM
|
Details
|
by vacuum-drying at 60° C. until constant weight
|
Type
|
CUSTOM
|
Details
|
was used in the next step without further purification
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=C(C=C1)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |